
PI3K-IN-38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI3K-IN-38 is a potent and orally bioavailable inhibitor of phosphatidylinositol-3-kinase, specifically targeting the alpha isoform of phosphatidylinositol-3-kinase. This compound has demonstrated significant anticancer and anti-inflammatory activities, making it a valuable candidate for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of PI3K-IN-38 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
化学反応の分析
Types of Reactions: PI3K-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are often tested for their efficacy in inhibiting phosphatidylinositol-3-kinase and their potential therapeutic applications .
科学的研究の応用
Cancer Therapy
The primary application of PI3K-IN-38 is in the treatment of cancers characterized by aberrant activation of the PI3K pathway. Research indicates that mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are prevalent in various cancers such as breast, colorectal, and endometrial cancer. These mutations often lead to enhanced tumor cell proliferation and survival .
Clinical Trials and Efficacy:
- Efficacy in Breast Cancer: In clinical trials, patients with PIK3CA mutations have shown improved progression-free survival when treated with PI3K inhibitors like this compound. For instance, a study demonstrated a significant difference in progression-free survival (PFS) among patients treated with a PI3K inhibitor compared to control groups .
- Combination Therapies: The combination of PI3K inhibitors with other treatments such as radiation has been shown to enhance radiosensitivity and delay tumor growth in non-small cell lung cancer models. This suggests that this compound could be effective when used alongside conventional therapies .
Neuroprotection
Emerging research highlights the potential of this compound in neuroprotective applications. Activation of the PI3K signaling pathway has been linked to neuronal survival and regeneration following injury.
Case Studies:
- Nerve Injury Models: In animal studies involving sciatic nerve injuries, compounds activating the PI3K pathway demonstrated significant improvements in nerve regeneration and recovery of motor function . These findings suggest that this compound may play a role in promoting nerve repair mechanisms.
- Cardiac Protection: Additionally, studies indicate that activating the PI3K pathway can protect cardiac tissue from ischemic damage following heart attacks. The administration of compounds similar to this compound during reperfusion has shown promise in reducing tissue damage and improving recovery outcomes .
Cardiovascular Applications
The role of the PI3K/AKT pathway extends into cardiovascular health, where it influences endothelial function and vascular homeostasis.
Research Insights:
- Endothelial Function: Studies have shown that selective inhibition of specific PI3K isoforms can modulate endothelial cell functions such as angiogenesis and nitric oxide production, which are vital for maintaining vascular health . This suggests potential therapeutic applications for this compound in treating cardiovascular diseases.
- Atherosclerosis Management: Given its effects on inflammation and vascular smooth muscle cell proliferation, targeting the PI3K pathway may provide new strategies for managing atherosclerosis and other vascular diseases .
Summary Table of Applications
作用機序
PI3K-IN-38 exerts its effects by selectively inhibiting the alpha isoform of phosphatidylinositol-3-kinase. This inhibition disrupts the phosphatidylinositol-3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth .
類似化合物との比較
PI3K-IN-38 is unique compared to other phosphatidylinositol-3-kinase inhibitors due to its high selectivity for the alpha isoform and its oral bioavailability. Similar compounds include alpelisib, idelalisib, and duvelisib, which also target phosphatidylinositol-3-kinase but differ in their selectivity and pharmacokinetic properties .
List of Similar Compounds:- Alpelisib
- Idelalisib
- Duvelisib
- GDC-0077
- Taselisib
These compounds share a common mechanism of action but vary in their clinical applications and side effect profiles .
生物活性
PI3K-IN-38 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in various cellular processes, including growth, proliferation, and survival. The PI3K pathway is often dysregulated in cancer, making it a significant target for therapeutic intervention. This article explores the biological activity of this compound, its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound selectively inhibits the activity of the class I PI3K isoforms, particularly p110α and p110δ. By blocking these isoforms, this compound disrupts the downstream signaling cascades that promote tumor cell survival and proliferation. The inhibition of PI3K leads to decreased levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is crucial for the activation of AKT and other downstream effectors involved in cell survival pathways .
Key Actions:
- Inhibition of Cell Proliferation : this compound induces cell cycle arrest in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells by enhancing pro-apoptotic signals.
- Modulation of Tumor Microenvironment : this compound influences immune responses within the tumor microenvironment, potentially enhancing anti-tumor immunity .
Efficacy and Clinical Studies
Recent studies have demonstrated the efficacy of PI3K inhibitors, including this compound, in various cancer types. A pooled analysis from multiple clinical trials indicated that monotherapy with PI3K inhibitors yielded an overall response rate (ORR) of approximately 32% among patients with advanced cancers harboring specific genetic alterations .
Table 1: Summary of Clinical Findings on this compound
Case Studies
- Ovarian Cancer : In a phase II study involving ovarian cancer patients treated with PI3K inhibitors, including this compound, results showed a modest clinical benefit with manageable toxicity profiles. The study highlighted the importance of patient selection based on biomarker status for improved outcomes .
- Breast Cancer : Another pivotal trial assessed the combination therapy of fulvestrant and PI3K inhibitors like this compound in ER-positive metastatic breast cancer. The findings suggested a significant prolongation of progression-free survival (PFS) in patients with PIK3CA mutations compared to those without mutations .
Safety Profile
The safety profile of this compound has been evaluated across several studies. Common adverse events associated with its use include:
特性
分子式 |
C20H24N6O2 |
---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
4-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)aniline |
InChI |
InChI=1S/C20H24N6O2/c1-20(2)19-22-15-17(25-7-10-27-11-8-25)23-16(13-3-5-14(21)6-4-13)24-18(15)26(19)9-12-28-20/h3-6H,7-12,21H2,1-2H3 |
InChIキー |
ZXKUIDJEEORBPY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CC=C(C=C5)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。